molecular formula C13H17NO B7618471 N-(cyclobutylmethyl)-N-phenylacetamide

N-(cyclobutylmethyl)-N-phenylacetamide

Cat. No.: B7618471
M. Wt: 203.28 g/mol
InChI Key: LRXFOKZNXPTOTM-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-phenylacetamide (CAS: 849351-83-3) is a substituted acetamide featuring a cyclobutylmethyl group and a phenyl moiety attached to the nitrogen atom. Its molecular formula is C₁₄H₂₁N₃O, with a molecular weight of 247.34 g/mol .

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)14(10-12-6-5-7-12)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFOKZNXPTOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of N-(cyclobutylmethyl)-N-phenylacetamide with related acetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications/Reactivity
This compound C₁₄H₂₁N₃O 247.34 Cyclobutylmethyl, phenyl Not reported Potential synthetic intermediate
N-(4-Nitrophenyl)-2-phenylacetamide C₁₄H₁₂N₂O₃ 256.26 4-Nitrophenyl, benzyl 106–109 Alkylation studies under phase-transfer catalysis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 300.70 Chloro, nitro, methylsulfonyl Not reported Precursor for sulfur-containing heterocycles
2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide C₁₃H₁₆ClNO 237.72 Chloro, phenylcyclobutylmethyl Not reported Structural analog with halogen substitution
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O 234.34 Diethylaminoethyl Not reported Potential biological activity due to basic nitrogen
N-Phenylacetamide C₈H₉NO 135.16 Simple phenyl group 155–157 Baseline compound for comparison

Physical Properties and Solubility

  • Cyclobutylmethyl Derivatives: The cyclobutyl group increases lipophilicity, likely reducing water solubility compared to polar analogs like N-[2-(diethylamino)ethyl]-2-phenylacetamide, which contains a basic amine .
  • Nitro-Substituted Acetamides : Compounds like N-(4-nitrophenyl)-2-phenylacetamide have higher melting points (106–109°C) due to strong intermolecular interactions from nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclobutylmethyl)-N-phenylacetamide
Reactant of Route 2
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N-(cyclobutylmethyl)-N-phenylacetamide

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